molecular formula C12H13ClO2 B12606879 ethyl 3-(2-chlorophenyl)but-2-enoate CAS No. 648425-40-5

ethyl 3-(2-chlorophenyl)but-2-enoate

Cat. No.: B12606879
CAS No.: 648425-40-5
M. Wt: 224.68 g/mol
InChI Key: LFSMYGDOLVXLIC-UHFFFAOYSA-N
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Description

Contextualization within α,β-Unsaturated Ester Chemistry

The synthesis of α,β-unsaturated esters can be achieved through numerous established methods in organic chemistry. nih.gov Commonly employed strategies include:

Wittig Reaction and Horner-Wadsworth-Emmons Reaction: These involve the reaction of an aldehyde or ketone with a phosphorus ylide or phosphonate (B1237965) carbanion, respectively, to form the C=C double bond with high stereocontrol. nih.gov

Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as a malonic ester derivative, catalyzed by a weak base. nih.gov

Dehydrogenation: Palladium-catalyzed α,β-dehydrogenation of saturated esters offers a direct route to introduce the double bond. organic-chemistry.org

The presence of the 2-chlorophenyl substituent on the but-2-enoate backbone introduces specific electronic and steric effects that modulate the reactivity of the core α,β-unsaturated ester system, making it a distinct entity for synthetic exploration.

Significance as a Synthetic Intermediate and Building Block

The utility of ethyl 3-(2-chlorophenyl)but-2-enoate lies in its capacity to act as a versatile synthetic intermediate. The conjugated system provides multiple reactive sites, allowing for the strategic introduction of new functional groups and the construction of more complex molecular architectures. α,β-Unsaturated esters are widely recognized as valuable building blocks for various transformations, including conjugate additions and allylic substitutions. nih.gov

The compound serves as a scaffold for producing a range of derivatives. For instance, the double bond can be targeted in reduction reactions to yield the corresponding saturated ester, ethyl 3-(2-chlorophenyl)butanoate. cymitquimica.com Furthermore, the ester functionality can be hydrolyzed to the carboxylic acid or converted to an amide. The combination of the reactive ester and the substituted phenyl ring makes it a precursor for heterocyclic compounds, which are central to medicinal chemistry. For example, related structures containing chloro-phenyl propenylidene fragments have been used in the synthesis of 4-thiazolidinone (B1220212) derivatives, a class of compounds investigated for potential anticancer properties. mdpi.com

Table 1: Physicochemical Properties of this compound (Data sourced from chemical supplier databases for the general isomeric form)

PropertyValue
CAS Number 1056642-37-5 bldpharm.com
Molecular Formula C₁₂H₁₃ClO₂
Molecular Weight 226.68 g/mol nih.gov
Appearance White to light yellow liquid viwit.com

This interactive table summarizes key properties of the compound.

Stereochemical Considerations and Isomeric Forms (E/Z Isomerism)

A critical aspect of the chemistry of this compound is its stereochemistry. The presence of a trisubstituted double bond (a carbon-carbon double bond with three non-hydrogen substituents) gives rise to geometric isomerism. This type of stereoisomerism occurs because rotation around the C=C double bond is restricted. studymind.co.uk The isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org

To assign the configuration, the two substituents on each carbon of the double bond are ranked by priority. chemguide.co.uk

At the C2 carbon: The ester group (-COOEt) has a higher priority than the hydrogen atom (-H).

At the C3 carbon: The 2-chlorophenyl group (-C₆H₄Cl) has a higher priority than the methyl group (-CH₃).

The (E) and (Z) isomers are then defined as follows:

(E)-isomer: The two higher-priority groups (the ester and the 2-chlorophenyl group) are on opposite sides of the double bond. The "E" stands for entgegen, the German word for "opposite". studymind.co.uk

(Z)-isomer: The two higher-priority groups are on the same side of the double bond. The "Z" stands for zusammen, the German word for "together". studymind.co.uk

The specific isomer used or produced in a reaction can significantly influence the outcome and the properties of the final product, as (E) and (Z) isomers often exhibit different physical properties and biological activities. nih.govstudymind.co.uk The stereoselective synthesis of a specific isomer is a common goal in modern organic synthesis to ensure the purity and desired characteristics of the target molecule. nih.gov

Table 2: Cahn-Ingold-Prelog Priorities for this compound Isomers

Carbon of C=CSubstituentPriority
C2 -COOEt (Ester)High
-H (Hydrogen)Low
C3 -C₆H₄Cl (2-Chlorophenyl)High
-CH₃ (Methyl)Low

This interactive table outlines the group priorities used to determine E/Z isomerism.

Properties

IUPAC Name

ethyl 3-(2-chlorophenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-3-15-12(14)8-9(2)10-6-4-5-7-11(10)13/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSMYGDOLVXLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=CC=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00801054
Record name Ethyl 3-(2-chlorophenyl)but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00801054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648425-40-5
Record name Ethyl 3-(2-chlorophenyl)but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00801054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of Ethyl 3 2 Chlorophenyl but 2 Enoate and Analogues

Fundamental Reaction Pathways

The fundamental reactivity of ethyl 3-(2-chlorophenyl)but-2-enoate is dictated by the electronic interplay between its constituent functional groups. The electron-withdrawing nature of the ester group polarizes the conjugated system, rendering the β-carbon electrophilic, while the double bond retains its intrinsic nucleophilic character.

The carbon-carbon double bond in this compound is susceptible to attack by both electrophiles and nucleophiles.

Nucleophilic Addition: The most prominent reaction pathway is the conjugate nucleophilic addition, also known as the Michael addition. organic-chemistry.orgwikipedia.org The polarization of the α,β-unsaturated system makes the β-carbon electron-deficient and thus a prime target for nucleophiles. libretexts.org Weaker, soft nucleophiles preferentially attack the β-carbon (1,4-addition) over the carbonyl carbon (1,2-addition). jove.compressbooks.pub This reactivity is applicable to a broad range of nucleophiles.

Table 1: Examples of Nucleophilic Additions to α,β-Unsaturated Esters
Nucleophile TypeProduct TypeGeneral ConditionsReference
Amines (Primary/Secondary)β-Amino EsterTypically no catalyst needed; reaction is often reversible. pressbooks.pub
Enolates (e.g., from β-keto esters)1,5-Dicarbonyl CompoundBase-catalyzed (e.g., NaOEt). libretexts.org
Organocuprates (Gilman reagents)β-Alkylated EsterStoichiometric copper reagent. pressbooks.pub
Thiolsβ-Thioether EsterBase-catalyzed. jove.com

Ester Moiety: The ethyl ester group undergoes typical substitution reactions characteristic of carboxylic acid derivatives. These transformations are fundamental for modifying the molecular scaffold.

Hydrolysis: Treatment with aqueous acid or base will cleave the ester to yield the corresponding carboxylic acid, 3-(2-chlorophenyl)but-2-enoic acid.

Transesterification: Reaction with a different alcohol under acidic or basic catalysis can replace the ethyl group with another alkyl or aryl group.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding allylic alcohol, 3-(2-chlorophenyl)but-2-en-1-ol. mdpi.com

Aryl Moiety: The 2-chlorophenyl group can potentially undergo nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. rsc.org SNAr reactions generally require activation by potent electron-withdrawing groups ortho or para to the leaving group. nih.govconicet.gov.ar While the butenoate substituent is not a classical, strongly deactivating group, its electronic influence combined with forcing reaction conditions (high temperature, strong nucleophile) could facilitate such substitutions. nih.gov

Reduction: The selective reduction of this compound can target either the carbon-carbon double bond or the ester group.

Reduction of the C=C Double Bond: Catalytic hydrogenation (e.g., using H₂ over a palladium or platinum catalyst) is expected to reduce the alkene functionality selectively to yield ethyl 3-(2-chlorophenyl)butanoate. cymitquimica.com

Reduction of the Ester Group: As mentioned, strong hydrides like LiAlH₄ will reduce the ester to an alcohol. mdpi.com

Reduction of the Carbonyl Group: While the ester carbonyl is less reactive than a ketone, specific reagents or biocatalysts could achieve its reduction. For instance, certain microorganisms have been shown to reduce related β-keto esters to hydroxy esters. nih.gov

Oxidation: The alkene double bond is the most likely site for oxidation.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form the corresponding epoxide, ethyl 2-methyl-3-(2-chlorophenyl)oxirane-2-carboxylate.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reductive workup, or with cold, dilute potassium permanganate (B83412) (KMnO₄), would yield the diol, ethyl 2,3-dihydroxy-3-(2-chlorophenyl)butanoate.

Oxidative Cleavage: More vigorous oxidation with agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative workup would cleave the double bond, leading to a ketone and a carboxylic acid derivative.

Cyclization and Heterocyclic Compound Formation

The multifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems, which are important scaffolds in medicinal chemistry.

Pyrazoles: One of the most common methods for pyrazole (B372694) synthesis is the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine (B178648) derivative. beilstein-journals.org α,β-Unsaturated esters like this compound can serve as precursors to the required 1,3-dielectrophilic system. The reaction with hydrazine would likely proceed via an initial Michael addition of the hydrazine to the β-carbon, followed by intramolecular cyclization and dehydration to form the pyrazole ring. nih.gov The reaction of structurally similar ethyl 2-(arylidene)-3-oxobutanoates with phenylhydrazines to yield highly functionalized pyrazoles has been well-documented, supporting this pathway. researchgate.net

Pyrazolo[1,5-a]pyrimidines: This fused heterocyclic system is typically constructed by reacting a 5-aminopyrazole with a 1,3-bielectrophilic compound. nih.govresearchgate.net The synthesis often involves a condensation reaction followed by cyclization. organic-chemistry.orgresearchgate.netthieme-connect.com Therefore, this compound can be used to first synthesize a substituted pyrazole as described above. This pyrazole intermediate, if it bears an appropriately positioned amino group, can then be subjected to a second cyclization reaction with another suitable partner to construct the fused pyrimidine (B1678525) ring.

Pyridones: Substituted 2-pyridones are accessible from α,β-unsaturated esters. A general strategy involves the reaction of a β-keto ester with an amine, which forms an enamine intermediate that can then undergo cyclization. researchgate.net For example, the reaction of ethyl-3-oxobutanoate with aminocarbazoles leads to an enamine that cyclizes at high temperatures to a pyridone derivative. researchgate.net By analogy, this compound could react with a suitable nitrogen-containing nucleophile (e.g., cyanoacetamide) in a one-pot reaction to construct the pyridone ring system. sciforum.netresearchgate.net

Enamines: Enamines are characteristically formed from the reaction of a carbonyl compound with a secondary amine. However, they can also be synthesized from α,β-unsaturated carbonyl compounds via conjugate addition. The Michael addition of a primary or secondary amine to this compound would yield a β-amino ester. pressbooks.pub This product is a tautomer of an enamine, and the position of the equilibrium depends on the substitution pattern and conditions. The reaction of aromatic amines with ethyl-3-oxobutanoate has been shown to produce stable ethyl-β-arylaminocrotonates (enamines). researchgate.net Similarly, the reaction of ethyl acrylate (B77674) with aminopyridines yields stable β-amino esters. google.com

Table 2: Heterocyclic Synthesis Pathways from α,β-Unsaturated Esters and Analogues
Target HeterocycleReactant(s)Key IntermediateReference
PyrazoleHydrazineHydrazone via Michael Addition nih.govresearchgate.net
Pyrazolo[1,5-a]pyrimidine5-Aminopyrazole + 1,3-bielectrophileSubstituted 5-aminopyrazole nih.govresearchgate.net
PyridoneAmine/Ammonia + another carbonylEnamine researchgate.net
Enamine / β-Amino EsterPrimary or Secondary AmineMichael Adduct pressbooks.pubresearchgate.net

Application in Synthesizing 1,4-Benzoxazines and Pyrrol-2-ones

The structural framework of this compound, an α,β-unsaturated ester, makes it and its analogues valuable precursors in the synthesis of various heterocyclic systems. Notably, related compounds are employed in the construction of 1,4-benzoxazines and pyrrol-2-ones, which are significant scaffolds in medicinal chemistry and materials science.

The synthesis of 1,4-benzoxazin-3-one derivatives, for instance, can be achieved through the reaction of 2-aminophenol (B121084) derivatives with α-halo esters. arkat-usa.org A conventional approach involves the ring-closure of 2-aminophenols with α-substituted carbonyl compounds. arkat-usa.org Modern, environmentally conscious methods have explored the use of deep eutectic solvents (DES) for this transformation. In one such method, various 2-aminophenols react with ethyl 2-bromoalkanoates in a choline (B1196258) chloride and urea-based DES at room temperature without the need for an additional catalyst or base. arkat-usa.org This highlights a potential pathway where an analogue of this compound, upon suitable functionalization (e.g., halogenation at the α-position), could serve as a key building block for 1,4-benzoxazine cores.

For the synthesis of pyrrol-2-ones and related pyrrole (B145914) structures, various strategies exist that can utilize precursors analogous to this compound. The synthesis of ethyl pyrrole-2-carboxylate, for example, has been accomplished through methods like the acylation of pyrrole with trichloroacetyl chloride followed by reaction with sodium ethoxide. orgsyn.org This demonstrates the utility of ester functionalities in the formation of pyrrole rings. The core structure of an α,β-unsaturated ester is a versatile starting point for cyclization reactions leading to five-membered heterocycles like pyrrol-2-ones.

Enaminones as Versatile Building Blocks in Heterocyclic Synthesis

Enaminones, which are structurally related to this compound but feature a β-amino group instead of a chloro group, are widely recognized as versatile building blocks in the synthesis of heterocyclic compounds. rsc.orgorientjchem.orgmdpi.comacgpubs.org These compounds possess both nucleophilic and electrophilic character, allowing them to participate in a wide array of chemical transformations. acgpubs.org

The utility of enaminones stems from their ability to react with various reagents to form five- or six-membered heterocyclic rings, including nitrogen-containing heterocycles. rsc.orgorientjchem.org Research has shown that enaminones can be used to synthesize a diverse range of compounds such as pyrazoles, quinolines, and pyridinones. acgpubs.org The reactivity of the enaminone scaffold is often harnessed in annulation reactions, sometimes involving the cleavage of the C-N bond, to construct complex molecular architectures without the need for transition metal catalysts. rsc.org The development of new synthetic protocols using enaminones continues to be an active area of research, with applications in the synthesis of biologically active molecules and natural products. orientjchem.orgnih.gov

The following table summarizes various catalysts and conditions used in the synthesis of β-enamino esters and ketones (enaminones), which are analogues of this compound.

Catalyst/ReagentSubstratesConditionsYieldReference
Scandium(III) triflate (Sc(OTf)₃)β-keto esters and aminesSolvent-free70-95% acgpubs.org
Ferric (III) ammonium (B1175870) nitrate (B79036)1,3-dicarbonyl compounds and primary aminesRoom temp, solvent-free69-92% acgpubs.org
Gold(III) catalyst1,3-dicarbonyl compounds and ammonia/amines-61-98% acgpubs.org
Waterβ-keto esters or 1,3-diketones and primary amines->60% acgpubs.org

Stereoisomerization Processes

The carbon-carbon double bond in polarized alkenes like this compound is subject to restricted rotation, leading to the possibility of E/Z stereoisomers. studymind.co.uk The interconversion between these isomers, or E → Z isomerization, can be induced by thermal or photochemical means.

For polarized alkenes, photochemical isomerization offers a pathway to access the thermodynamically less stable isomer. acs.org This process can be inspired by the visual cycle, where light absorption triggers a change in molecular geometry. acs.org In a laboratory setting, photocatalysts can be used to facilitate the E → Z isomerization of α,β-unsaturated compounds. acs.org The mechanism often involves the formation of a transient intermediate where the initial π-bond is broken, allowing for rotation before the system collapses to either the E or Z isomer. acs.org

In some cases, the isomerization can occur spontaneously if one isomer is significantly more stable. For instance, the E isomer of ethyl-3-amino-2-benzoyl-2-butenoate, an analogue, is less stable and spontaneously converts to the Z isomer at room temperature. researchgate.net Computational studies on related systems like C-methoxycarbonyl-N-aryl chlorohydrazones have shown that the Z isomers are often thermodynamically favored due to a balance of electrostatic interactions and intramolecular hydrogen bonding. mdpi.com The isomerization mechanism in these cases is proposed to occur via an "umklapp" mechanism, involving the rotation of a substituent in the molecular plane through a linear transition state, which typically has a high energy barrier. mdpi.com

The isomerization between E and Z forms can be accelerated using catalysts. Photocatalysis has emerged as a powerful tool for this transformation. For example, the E → Z isomerization of various polarized alkenes has been achieved with high selectivity using a photocatalyst under UV light irradiation. acs.org

Another approach involves the use of chiral catalysts to achieve enantioselective isomerization. In the photoenolization of α,β-unsaturated esters, chiral phosphoric acids have been used as proton shuttles to control the facial proton transfer, leading to contra-thermodynamic positional isomerization. acs.orgnih.gov During this process, E/Z geometric isomerization of the starting α,β-unsaturated ester is also observed. acs.orgnih.gov

The table below presents findings from catalytic isomerization studies on related α,β-unsaturated compounds.

CatalystSubstrate TypeConditionsOutcomeReference
Ru(bpy)₃Cl₂ (photocatalyst)α,β-unsaturated nitrilesUV light (402 nm), MeCNHigh Z:E ratios (up to 97:3) acs.org
Chiral Phosphoric Acid (CPA)α,β-unsaturated estersUV lightEnantioselective positional isomerization with concurrent E/Z isomerization acs.orgnih.gov

Rearrangement Reactions (e.g., Claisen rearrangement of related vinyl ethers)

The Claisen rearrangement is a powerful orientjchem.orgorientjchem.org-sigmatropic rearrangement for carbon-carbon bond formation. nih.govlibretexts.orgorganic-chemistry.org While this compound itself does not undergo a Claisen rearrangement, a related allyl vinyl ether precursor could. The classic Claisen rearrangement involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. libretexts.orgorganic-chemistry.org

The reaction typically proceeds through a concerted, chair-like six-membered transition state, which leads to predictable diastereoselectivity. nih.gov The synthesis of the requisite allyl vinyl ether substrates can be challenging due to competing C- and O-alkylation. nih.govacs.org However, methods like the Mitsunobu reaction have been employed for more selective O-allylation of β-ketoesters to generate the necessary precursors. nih.gov

Recent advancements have led to catalytic versions of the Claisen rearrangement, which can proceed under milder conditions and even enantioselectively. For example, chiral guanidinium (B1211019) catalysts have been used for the rearrangement of O-allyl β-ketoesters. nih.gov Furthermore, main group Lewis acids have been shown to catalyze cationic Claisen rearrangements by activating the substrate through the formation of vinyl carbocations. acs.org These catalytic systems can overcome the high temperatures required for the uncatalyzed thermal rearrangement. organic-chemistry.orgacs.org

Kinetic and Thermodynamic Aspects of Reactions

The reactions of this compound and its analogues are governed by kinetic and thermodynamic principles. In stereoisomerization processes, the relative stability of the E and Z isomers determines the thermodynamic equilibrium. For ethyl-3-amino-2-benzoyl-2-butenoate, the Z-isomer is thermodynamically more stable, and the E-isomer spontaneously converts to it. researchgate.net The rate of this conversion is a kinetic parameter, and the free energy of activation for the Z to E isomerization was estimated to be 56 ± 8 kJ/mol at 268 K. researchgate.net

In the Claisen rearrangement, the reaction rate is influenced by electronic factors. Electron-withdrawing groups at the C-1 position of the vinyl moiety have been observed to increase the reaction rate. organic-chemistry.org The choice of a chair versus a boat transition state also has energetic implications, with the chair conformation being significantly lower in energy and thus the preferred pathway. nih.gov Computational studies have been employed to calculate the energies of substrates, products, and transition states for both catalyzed and uncatalyzed pathways, providing insight into the reaction mechanism and the role of the catalyst. nih.gov

Computational Chemistry and Theoretical Investigations of Ethyl 3 2 Chlorophenyl but 2 Enoate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of organic compounds. These calculations offer insights into the geometry, electronic structure, and reactivity of ethyl 3-(2-chlorophenyl)but-2-enoate at the atomic level.

Density Functional Theory (DFT) has become a standard method for computational studies of organic molecules due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, providing a wealth of information about its properties. For a molecule like this compound, DFT studies can predict its most stable conformation, the distribution of its frontier molecular orbitals, the nature of its intramolecular interactions, and its reactive sites. These insights are invaluable for understanding its chemical behavior and potential applications.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the energy of the molecule at different atomic arrangements until the lowest energy conformation is found. For this compound, several conformations are possible due to the rotational freedom around the single bonds. Conformational analysis involves systematically exploring these different conformations to identify the global minimum on the potential energy surface.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the enoate system and the orientation of the 2-chlorophenyl ring relative to the rest of the molecule are critical factors that influence its reactivity. These parameters are often calculated using a specific DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), which provides a good description of the electronic structure for many organic molecules.

Table 1: Selected Optimized Geometrical Parameters for a Related Compound, Ethyl (2E)-2-cyano-3-phenylprop-2-enoate

ParameterBond Length (Å) / Angle (°)
C=C1.35
C=O1.21
C-O1.35
C-Cl1.75 (typical)
C-C-C (enoate)125.0
C-O-C (ester)116.0
Note: The data in this table is illustrative and based on typical values and data from related structures due to the absence of specific published data for this compound.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In contrast, a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the π-system of the but-2-enoate moiety and the phenyl ring, while the LUMO is likely to be distributed over the electron-deficient carbon atoms of the enoate system. The distribution of these orbitals provides a visual representation of the regions of the molecule that are most likely to participate in chemical reactions.

Table 2: Frontier Molecular Orbital Energies for a Related Compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7
Note: The data in this table is illustrative and based on typical values for similar organic molecules due to the absence of specific published data for this compound.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. researchgate.netrsc.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.netrsc.org This allows for a detailed investigation of intramolecular interactions, such as hyperconjugation, and the quantification of charge transfer between different parts of the molecule. researchgate.netrsc.org

Table 3: Illustrative NBO Analysis for Intramolecular Interactions

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π(C=C)π(C=O)~5-10
LP(O)π(C=C)~2-5
σ(C-H)σ*(C-Cl)~0.5-1.5
Note: The data in this table is illustrative and represents typical stabilization energies for such interactions in similar molecules.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent intermediate potentials.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom of the ester group, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the ethyl group and the regions around the carbon atoms of the C=C double bond might show a more positive potential, indicating their susceptibility to nucleophilic attack. The presence of the electronegative chlorine atom on the phenyl ring would also influence the electrostatic potential distribution.

Chemical Potential (μ): Represents the escaping tendency of electrons from a molecule.

Hardness (η): Measures the resistance of a molecule to a change in its electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as the Fukui function and local softness, provide information about the reactivity of specific atoms or regions within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most reactive sites for nucleophilic and electrophilic attacks.

Table 4: Illustrative Global Reactivity Descriptors

DescriptorValue (eV)
Chemical Potential (μ)-4.15
Hardness (η)2.35
Electrophilicity Index (ω)3.67
Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) stands as a cornerstone of modern computational chemistry for investigating the excited states of molecules. It is particularly effective for predicting the electronic absorption spectra of organic compounds. By applying this method, researchers can calculate the energies of vertical electronic transitions from the ground state to various excited states.

The process involves first optimizing the ground-state geometry of this compound using a suitable functional, such as B3LYP, and a basis set. Subsequently, TD-DFT calculations are performed on this optimized structure to determine the absorption wavelengths (λmax), oscillator strengths (f), and the specific nature of the corresponding electronic transitions (e.g., HOMO → LUMO). The oscillator strength is a theoretical measure of the probability of a given transition occurring, which correlates with the intensity of the absorption peak in an experimental UV-Vis spectrum. researchgate.net These calculations are often performed within a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effects of a specific solvent environment on the electronic properties. researchgate.net

The primary electronic transitions in molecules like this compound, which contains both phenyl and α,β-unsaturated ester moieties, are typically of a π → π* nature. The calculations can pinpoint which molecular orbitals are involved and characterize the charge transfer properties of the transition. researchgate.net

Table 1: Predicted Electronic Transitions for this compound via TD-DFT (Note: Data is representative of typical results from TD-DFT calculations for similar aromatic esters.)

TransitionCalculated λmax (nm)Oscillator Strength (f)Major ContributionCharacter
S0 → S12950.45HOMO → LUMOπ → π
S0 → S22680.21HOMO-1 → LUMOπ → π
S0 → S32400.15HOMO → LUMO+1π → π
S0 → S42150.62HOMO-2 → LUMOπ → π

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. Using methods like Density Functional Theory (DFT), chemists can identify and calculate the energies of all relevant species along a reaction coordinate, including reactants, products, intermediates, and, most critically, transition states. researchgate.net

Table 2: Hypothetical Energy Profile for a Nucleophilic Addition to this compound (Note: Values are representative for a generic nucleophilic addition reaction.)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
TS1Transition State for C-Nu bond formation+15.2
IntermediateEnolate Intermediate-5.8
TS2Transition State for Protonation+3.5
ProductFinal Adduct-18.7

Prediction of Chemical Reactivity and Selectivity in Organic Transformations

Beyond mechanism, computational chemistry can predict the intrinsic reactivity of a molecule and the selectivity of its transformations. This is achieved through the analysis of various calculated molecular properties and reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a fundamental concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play key roles. The energy of the LUMO indicates the ability of this compound to accept electrons, making it the site of nucleophilic attack. The HOMO energy reflects its ability to donate electrons. The HOMO-LUMO energy gap is a general indicator of chemical reactivity; a smaller gap often suggests higher reactivity. researchgate.net

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of reactivity. The electronic chemical potential and global electrophilicity index (ω) can classify a molecule's character. nih.gov For an α,β-unsaturated ester like this compound, a relatively high electrophilicity index is expected, confirming its susceptibility to attack by nucleophiles.

Furthermore, computational modeling excels at predicting selectivity, such as stereoselectivity (e.g., E/Z isomers). By calculating the energies of the different transition states that lead to different products, the model can predict the product ratio. For example, in reactions like the Wittig olefination, the E/Z selectivity is determined by the relative energy barriers of the competing transition states. nih.gov An interplay of steric and electronic effects, such as dipole-dipole interactions within the transition state structure, governs which pathway is favored. nih.gov

Table 3: Calculated Reactivity Indices for this compound (Note: Values are plausible estimates based on similar compounds.)

Reactivity DescriptorCalculated ValueInterpretation
HOMO Energy-6.8 eVModerate electron-donating ability
LUMO Energy-1.2 eVGood electron-accepting ability
HOMO-LUMO Gap5.6 eVKinetically stable but reactive towards strong nucleophiles
Global Electrophilicity (ω)2.15 eVStrong electrophilic character

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For ethyl 3-(2-chlorophenyl)but-2-enoate, the spectrum is expected to show distinct signals for the protons of the ethyl group, the vinyl proton, the methyl group attached to the double bond, and the protons on the 2-chlorophenyl ring.

Expected ¹H NMR Data Interpretation:

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constant (J, Hz)Inferred Structural Feature
Ethyl (-OCH₂CH₃)~1.3Triplet (t)~7.1Methyl group coupled to two methylene (B1212753) protons.
Ethyl (-OCH₂CH₃)~4.2Quartet (q)~7.1Methylene group coupled to three methyl protons.
Vinyl (=CH-)~6.0-6.5Singlet (s) or finely split multiplet-Proton on the α-carbon of the enoate system. May show long-range coupling.
Methyl (-C=C(CH₃)-)~2.5Singlet (s) or finely split multiplet-Methyl group attached to the β-carbon of the enoate system.
Aromatic (Ar-H)~7.2-7.5Multiplet (m)-Four protons on the disubstituted chlorophenyl ring.

Note: The actual chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer (E/Z) of the compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom typically gives a distinct signal, allowing for a complete count of the carbon environments.

Expected ¹³C NMR Data Interpretation:

Carbon AtomExpected Chemical Shift (δ, ppm)Inferred Structural Feature
Ester Carbonyl (C=O)~166Carbonyl carbon of the ethyl ester group.
Quaternary Alkene Carbon (Ar-C=)~155-160β-carbon of the enoate, attached to the phenyl ring.
Alkene Carbon (-CH=)~115-120α-carbon of the enoate.
Aromatic Carbon (C-Cl)~133-135Carbon atom directly bonded to the chlorine atom.
Aromatic Carbons (C-H)~127-131Aromatic carbons bearing hydrogen atoms.
Aromatic Carbon (C-C=)~138-140Quaternary aromatic carbon attached to the double bond.
Methylene Carbon (-OCH₂)~61Methylene carbon of the ethyl ester.
Methyl Carbon (-C=C(CH₃)-)~18Methyl group attached to the double bond.
Methyl Carbon (-CH₃)~14Methyl carbon of the ethyl ester.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HSQC)

While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques are indispensable for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the ethyl group's -CH₂- and -CH₃ protons. It would also help in assigning adjacent protons on the chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. rsc.org An HSQC spectrum would definitively link each proton signal (e.g., the vinyl proton, the methyl protons, the ethyl protons) to its corresponding carbon signal in the ¹³C NMR spectrum, greatly simplifying the assignment process. allfordrugs.com

Variable-Temperature NMR for Kinetic and Mechanistic Studies

Variable-Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures to study dynamic processes within a molecule, such as conformational changes or restricted bond rotation. bhu.ac.in For this compound, rotation around the single bond connecting the phenyl ring to the double bond might be hindered. At low temperatures, this could lead to the observation of distinct signals for otherwise equivalent aromatic protons (a process called decoalescence), providing insight into the rotational energy barrier. bhu.ac.in Such studies are crucial for understanding the molecule's conformational dynamics.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the compound, which is a definitive piece of evidence for its identity. For this compound (C₁₂H₁₃ClO₂), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of chlorine would be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Expected HRMS Data:

ParameterExpected Value
Molecular FormulaC₁₂H₁₃ClO₂
Exact Mass (for ³⁵Cl isotope)224.0604
Exact Mass (for ³⁷Cl isotope)226.0575

This accurate mass measurement is a critical component of the complete characterization of this compound, complementing the structural details provided by NMR spectroscopy.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of this compound with high accuracy. The analysis typically reveals the protonated molecular ion [M+H]⁺, which confirms the compound's molecular mass. For this compound (C₁₂H₁₃ClO₂), the expected monoisotopic mass is approximately 224.06 g/mol . The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) is a key diagnostic feature, appearing as [M+H]⁺ and [M+2+H]⁺ peaks.

Ion SpeciesCalculated m/z (for ³⁵Cl)Calculated m/z (for ³⁷Cl)
[M+H]⁺ 225.06227.06
[M+Na]⁺ 247.05249.05

This table represents theoretical values. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key vibrational frequencies observed in the IR spectrum provide clear evidence for the compound's structure. A strong absorption band is typically observed around 1715-1730 cm⁻¹, which is indicative of the C=O stretching vibration of the α,β-unsaturated ester group. Another significant band appears in the region of 1620-1640 cm⁻¹, corresponding to the C=C stretching of the butenoate backbone. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-Cl stretch of the chlorophenyl group is generally found in the fingerprint region, typically between 750-780 cm⁻¹.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3060 C-H StretchAromatic
~2980 C-H StretchAliphatic (CH₃)
~1720 C=O Stretchα,β-Unsaturated Ester
~1630 C=C StretchAlkene
~1250 C-O StretchEster
~760 C-Cl StretchAryl Chloride

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands resulting from π → π* transitions within the conjugated system, which includes the phenyl ring, the double bond, and the carbonyl group. The presence of the 2-chlorophenyl substituent influences the position and intensity of the maximum absorption wavelength (λmax). The extended conjugation is expected to result in a λmax value in the range of 250-300 nm.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

For crystalline samples of this compound, single-crystal X-ray diffraction (XRD) offers the most definitive structural analysis. This powerful technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles. Such an analysis would confirm the E or Z configuration of the double bond and the conformation of the ester group relative to the rest of the molecule. The data obtained from XRD includes unit cell dimensions (a, b, c, α, β, γ), space group, and atomic coordinates, which together provide an unambiguous solid-state structure.

Chromatographic Techniques for Purity Assessment and Isomeric Ratio Determination

Chromatographic methods are essential for assessing the purity of this compound and for separating its potential geometric isomers (E and Z).

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the chemical purity and quantifying the ratio of E/Z isomers of this compound. Using a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, allows for the separation of the main compound from any impurities or starting materials. The retention time is a characteristic property for the compound under specific chromatographic conditions, and the peak area from the chromatogram is used to calculate its purity.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of reactions that synthesize or consume this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the disappearance of starting materials and the appearance of the product spot can be visualized, often under UV light. The Retention Factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identifying the compound on the chromatogram.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering distinct advantages over traditional high-performance liquid chromatography (HPLC), including higher efficiency and faster analysis times. The application of SFC is particularly relevant for the determination of the enantiomeric excess (e.e.) of chiral molecules such as this compound, which possesses a stereogenic center.

The successful separation of enantiomers by SFC relies heavily on the use of a chiral stationary phase (CSP). A common and effective type of CSP involves cellulose (B213188) derivatives, such as tris(3,5-dimethylphenylcarbamoyl) cellulose, coated onto a support. The separation mechanism is based on the differential interactions between the enantiomers and the chiral environment of the stationary phase, leading to different retention times.

Several key parameters must be optimized to achieve successful enantioseparation, as demonstrated in studies on structurally related chiral compounds. nih.gov These parameters significantly influence the retention, selectivity, and resolution of the enantiomers.

Co-solvent: The choice and proportion of the co-solvent (modifier) added to the supercritical fluid (typically CO2) are critical. nih.gov Alcohols like methanol, ethanol (B145695), and isopropanol (B130326) are frequently used. The polarity and molecular structure of the co-solvent affect the solubility of the analyte and its interaction with the stationary phase, thereby influencing retention factors and resolution. nih.gov

Flow Rate and Backpressure: Higher flow rates can lead to faster elution of the molecules. nih.gov The backpressure of the system is crucial for maintaining the supercritical state of the mobile phase and also influences the elution time. nih.gov

Column Temperature: Temperature can have a slight effect on the resolution of enantiomers. nih.gov Optimization is necessary to find the balance between viscosity of the mobile phase and the kinetics of mass transfer.

A comparative analysis between SFC and HPLC for chiral separations has shown that chiral SFC can provide a significantly higher resolution (Rs) in a shorter amount of time, highlighting its superior separation efficiency. nih.gov

Table 1: Typical Parameters for SFC Enantiomeric Separation

Parameter Typical Value/Condition Influence on Separation
Stationary Phase Tris(3,5-dimethylphenylcarbamoyl) cellulose-coated chiral stationary phase Provides the chiral environment necessary for enantiomeric recognition and separation. nih.gov
Mobile Phase Supercritical CO2 with an organic modifier (co-solvent) The composition of the mobile phase dictates the elution strength and selectivity.
Co-solvents Methanol, Ethanol, Isopropanol Affect retention factors and resolution due to differences in polarity and molecular structure. nih.gov
Backpressure 100-200 bar Maintains the supercritical state of CO2 and influences retention times. nih.gov
Flow Rate 1-4 mL/min Higher flow rates lead to faster elution. nih.gov
Column Temperature 25-40 °C Can have a minor effect on resolution. nih.gov

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the elution of the separated enantiomers. |

Other Analytical and Imaging Techniques (e.g., Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDAX))

While techniques like NMR and mass spectrometry provide structural and molecular weight information, other methods can be employed to characterize the solid-state properties and elemental composition of a compound like this compound, particularly if it is in a crystalline or solid form.

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography. In the context of a solid sample of this compound, SEM could provide valuable information about:

Crystal Morphology: The size, shape, and surface features of the crystals.

Particle Size Distribution: An estimation of the range and average size of the particles.

Surface Defects: Identification of any imperfections or irregularities on the crystal surfaces.

Energy Dispersive X-ray Spectroscopy (EDAX) , often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. When the electron beam of the SEM interacts with the sample, it generates X-rays that are characteristic of the elements present. For this compound (C12H13ClO2), an EDAX analysis would be expected to confirm the presence of the constituent elements.

Table 2: Information Obtainable from SEM and EDAX Analysis

Technique Type of Information Relevance to this compound
Scanning Electron Microscopy (SEM) Surface Topography, Particle Size, Crystal Habit Characterization of the solid-state morphology of the compound.

| Energy Dispersive X-ray Spectroscopy (EDAX) | Elemental Composition | Confirmation of the presence of Carbon (C), Oxygen (O), and Chlorine (Cl). (Hydrogen (H) is not detectable by EDAX). |

This combined approach of SEM with EDAX allows for a comprehensive characterization of the morphology and elemental makeup of a solid chemical sample.

Synthetic Applications and Derivatives of Ethyl 3 2 Chlorophenyl but 2 Enoate

Role as an Essential Intermediate in the Synthesis of Diverse Organic Molecules

Ethyl 3-(2-chlorophenyl)but-2-enoate functions as a key building block in organic synthesis, a role underscored by the synthetic potential of its constituent parts. Compounds with similar backbones are often described as versatile small molecule scaffolds nih.gov. The α,β-unsaturated ester system is a classic Michael acceptor, readily participating in conjugate addition reactions with a wide array of nucleophiles. This reactivity allows for the introduction of new substituents at the β-position, forming the basis for the synthesis of a variety of saturated and unsaturated butanoate derivatives.

Furthermore, the 2-chlorophenyl group imparts specific steric and electronic properties to the molecule. The presence of a chlorine atom on the aromatic ring provides a handle for further functionalization through cross-coupling reactions, or it can serve to modulate the biological activity of the final product. The chlorinated phenyl moiety is a common feature in many pharmaceutical compounds mdpi.com. For instance, related structures like ethyl 3-(2-chlorophenyl)-3-cyanopropanoate are recognized as significant intermediates in the synthesis of biologically active molecules nih.gov. The strategic combination of these functional groups makes this compound a valuable precursor for creating diverse organic molecules, including those with potential pharmaceutical applications. Organic building blocks with such functionalized phenyl and ester groups are fundamental components for the modular assembly of complex molecular structures researchgate.net.

Development of Novel Chemical Entities through Functionalization

The chemical scaffold of this compound allows for extensive modification, leading to the development of novel chemical entities with tailored properties. Functionalization can be targeted at the aryl ring, the ester group, or the butenoate backbone, enabling the systematic exploration of chemical space around this core structure.

The identity and position of the substituent on the phenyl ring significantly influence the electronic properties and reactivity of the butenoate system, as well as the biological profile of its derivatives. Researchers have synthesized a variety of analogues by replacing the 2-chlorophenyl group with other substituted aryl moieties. This is often achieved by employing different substituted benzaldehydes or related precursors in the initial synthesis of the butenoate.

For example, analogues such as ethyl (E)-3-(4-chlorophenyl)but-2-enoate beilstein-journals.org and the unsubstituted ethyl 3-phenylbut-2-enoate jmchemsci.comnih.gov have been documented. The synthesis of related structures with different halogen substituents, such as ethyl (Z)-3-chloro-2-(4-fluorophenyl)but-2-enoate, has also been reported, highlighting the accessibility of various halogenated derivatives nih.gov. Additionally, the synthesis of related phenoxy derivatives, like ethyl (2E)-3-(2-chlorophenoxy)but-2-enoate, demonstrates another avenue for structural diversification acs.org. These modifications allow for a fine-tuning of the molecule's properties for specific applications.

Table 1: Examples of Ethyl 3-(aryl)but-2-enoate Analogues

Aryl SubstituentCompound NameCAS NumberReference
2-chlorophenylThis compound1056642-37-5
4-chlorophenylethyl (2E)-3-(4-chlorophenyl)but-2-enoate81187-86-2 beilstein-journals.org
phenylethyl (E)-3-phenylbut-2-enoate945-93-7 jmchemsci.comnih.gov
4-fluorophenylethyl (Z)-3-chloro-2-(4-fluorophenyl)but-2-enoate1038863-15-8 nih.gov
2-chlorophenoxyethyl (2E)-3-(2-chlorophenoxy)but-2-enoateNot Available acs.org

The ester functionality of this compound can be readily modified to influence the compound's solubility, reactivity, and metabolic stability. The ethyl group can be replaced by other alkyl or aryl groups through standard transesterification reactions or by using different alcohols during the initial esterification step of the corresponding carboxylic acid.

For instance, the methyl analogue, methyl (E)-3-(2-chlorophenyl)but-2-enoate, is a known compound, demonstrating the feasibility of synthesizing analogues with smaller ester groups. Conversely, bulkier ester groups, such as the tert-butyl group, can be introduced to provide steric hindrance or to serve as a protecting group that can be selectively removed under acidic conditions. The synthesis of various tert-butyl esters, such as p-chlorophenyl tert-butyl ether from p-chlorophenol and isobutylene, showcases the methods available for creating such sterically hindered esters jmchemsci.com. The preparation of di-tertiary butyl substituted bismuthanes also points to established synthetic routes for introducing tert-butyl groups nih.gov.

Table 2: Analogues with Different Ester Groups

Ester GroupCompound NameCAS NumberReference
EthylThis compound1056642-37-5
Methylmethyl (E)-3-(2-chlorophenyl)but-2-enoate1029612-67-6
tert-Butyltert-butyl 3-(2-chlorophenyl)but-2-enoate (Hypothetical)Not Available(Inferred from jmchemsci.comnih.gov)

The butanoate backbone of derivatives of this compound contains a chiral center when the double bond is reduced. The synthesis of enantiomerically pure forms of these compounds is of great interest, particularly for pharmaceutical applications where stereochemistry is critical for biological activity.

Asymmetric synthesis methodologies can be employed to produce stereoisomerically pure derivatives. A notable example is the rhodium-catalyzed asymmetric conjugate addition (RCAA) of arylboronic acids to α,β-unsaturated esters. A detailed procedure for the synthesis of (S)-ethyl 3-(4-bromophenyl)butanoate demonstrates this approach, where a chiral BINAP ligand is used to induce high enantioselectivity. The choice of the (R)- or (S)-BINAP ligand dictates the absolute stereochemistry of the product, yielding the corresponding (S) or (R) enantiomer of the butanoate, respectively. This methodology could be adapted to synthesize the (R) and (S) enantiomers of ethyl 3-(2-chlorophenyl)butanoate from this compound. The subsequent hydrolysis of the resulting chiral ester can then yield the corresponding enantiomerically pure butanoic acid.

Contributions to Cascade and Multicomponent Reactions

The structural motifs within this compound make it a potential candidate for participation in cascade and multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step.

As an analogue of ethyl acetoacetate (B1235776), this compound could theoretically be utilized in classic MCRs such as the Biginelli and Hantzsch reactions for the synthesis of heterocyclic scaffolds. In the Biginelli reaction, a β-keto ester (or its equivalent), an aldehyde, and urea (B33335) or thiourea (B124793) condense to form dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities. The reaction typically proceeds via an acyl-imine intermediate, which is then intercepted by the enolate of the β-keto ester. The use of various substituted aldehydes and active methylene (B1212753) compounds in Biginelli-type reactions is well-documented, suggesting that this compound could serve as the active methylene component to generate highly substituted DHPMs.

Similarly, the Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) to produce dihydropyridines. These compounds are known for their use as calcium channel blockers. While some studies have noted that Hantzsch condensations with ortho-substituted benzaldehydes can sometimes lead to side products, the general applicability of the reaction is broad.

Furthermore, the α,β-unsaturated system in this compound makes it a suitable dienophile or Michael acceptor in cascade reactions. For example, it could participate in domino reactions that involve an initial Michael addition followed by an intramolecular cyclization to construct various heterocyclic systems, such as pyran derivatives acs.org. The synthesis of pyrano[2,3-c]pyrazoles often involves the reaction of a β-ketoester with other components in a one-pot, four-component reaction, showcasing the utility of such building blocks in complex transformations.

Future Research Directions and Outlook in Ethyl 3 2 Chlorophenyl but 2 Enoate Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

Future efforts in synthesizing ethyl 3-(2-chlorophenyl)but-2-enoate and its derivatives will increasingly prioritize green chemistry principles to minimize environmental impact. A primary focus will be the development of catalytic systems that are not only efficient but also environmentally benign.

Solvent-Free and Aqueous Reactions: A significant push will be towards eliminating hazardous organic solvents. Research into solvent-free reaction conditions, such as those demonstrated for the Horner-Wadsworth-Emmons synthesis of related α,β-unsaturated esters, is a promising avenue. nsf.govresearchgate.net The use of water as a reaction medium, potentially facilitated by surfactants, represents another key direction for greener processes. organic-chemistry.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. Future work could explore enzymes like lipases for the esterification step or reductases for stereoselective transformations of the butenoate backbone. ugal.ronih.govresearchgate.netresearchgate.net Enzyme-catalyzed reductions of related β-keto esters to produce chiral alcohols have shown great promise, suggesting a potential route for creating chiral derivatives of the title compound. nih.govgeorgiasouthern.edu

Heterogeneous and Recyclable Catalysts: The development of solid-supported catalysts, such as basic zeolites or nanocrystalline metal oxides, for condensation reactions like the Knoevenagel or Horner-Wadsworth-Emmons, could lead to more sustainable processes. researchgate.netresearchgate.net These catalysts simplify product purification and allow for catalyst recycling, reducing waste and cost.

Energy-Efficient Methods: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption compared to conventional heating. nsf.gov Exploring photocatalysis, where visible light is used to drive chemical reactions, could also provide a sustainable energy source for the synthesis of this compound and its analogs. nih.govresearchgate.net

Advanced Mechanistic Investigations Utilizing Integrated Experimental and Computational Strategies

A profound understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and discovering new transformations. The future of mechanistic studies in this area lies in the synergy between experimental techniques and high-level computational chemistry.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), will be instrumental in mapping the potential energy surfaces of reactions involving this compound. These studies can elucidate transition state geometries, reaction intermediates, and activation barriers, providing insights that are difficult to obtain experimentally. rsc.org For instance, Molecular Electron Density Theory (MEDT) has been used to clarify the mechanisms of reactions involving similar α,β-unsaturated nitroalkenes, revealing pathways different from those previously postulated. researchgate.netwisc.edu

Kinetic and Spectroscopic Analysis: In-situ spectroscopic monitoring (e.g., NMR, IR) combined with kinetic analysis will remain crucial for validating computational models. This integrated approach can confirm the presence of proposed intermediates and provide rate data to build a comprehensive mechanistic picture.

Predicting Reactivity: Computational tools can help predict the most likely sites of reaction on the molecule under different conditions (e.g., nucleophilic attack at the β-carbon vs. cycloaddition across the double bond), guiding experimental design and avoiding unnecessary trial-and-error. rsc.org

Exploration of Novel Reactivity Patterns and Synthetic Transformations

This compound possesses multiple reactive sites, including the electrophilic β-carbon and the electron-deficient C=C double bond, making it a versatile building block for complex molecule synthesis.

Cycloaddition Reactions: The α,β-unsaturated ester moiety is a classic component in cycloaddition reactions. Future research will likely explore its participation as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or as a partner in [3+2] cycloadditions with various dipoles to construct five- and six-membered ring systems. researchgate.net The development of catalytic and asymmetric versions of these reactions will be a key focus.

Cascade and Multicomponent Reactions (MCRs): Designing one-pot reactions where the initial product of a transformation involving this compound undergoes further spontaneous reactions is a highly efficient strategy. Such cascade or multicomponent reactions can rapidly build molecular complexity from simple starting materials, a principle widely applied in modern organic synthesis. acs.org

Dearomatization Reactions: The compound could be used in dearomative functionalization reactions, for example, in a formal [3+2] cycloaddition with nitroarenes, to generate complex, spirocyclic, or fused tricyclic frameworks with high stereocontrol. researchgate.net

Development of Highly Enantioselective and Diastereoselective Reactions

The creation of single-enantiomer derivatives of this compound is critical for applications where chirality is important. Future research will focus heavily on developing robust and highly selective asymmetric methodologies.

Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes, organocatalysts (like cinchona alkaloids or prolinol derivatives), and chiral Lewis acids, will be paramount. nih.gov These catalysts can induce high enantioselectivity in reactions such as Michael additions, Diels-Alder reactions, and transfer hydrogenations. For example, novel oxazaborolidines activated by strong acids have proven effective for enantioselective Diels-Alder reactions with related dienophiles. nih.gov

Kinetic Resolution: For racemic mixtures, kinetic resolution using chiral reagents or catalysts can be an effective strategy to separate enantiomers. This has been demonstrated in the hydroboration of related allenylboronates, achieving high enantiomeric excess. acs.org

Substrate and Reagent Control: Modifying the ester or other parts of the molecule can influence the stereochemical outcome of a reaction. Similarly, the choice of chiral auxiliaries or reagents can direct the formation of a specific stereoisomer, which can then be removed.

Below is a table summarizing representative catalyst systems and their performance in reactions analogous to those that could be developed for this compound.

Reaction TypeSubstrate TypeCatalyst SystemSelectivity (ee/dr)Yield
Asymmetric Diels-AlderKetoester DienophilesCationic Oxazaborolidine/Triflimide98:2 to >99:1 eeGood to Excellent
Dearomative [3+2] CycloadditionNitrobenzofuransCupreine-ether Organocatalyst>99% ee, >20:1 drGood
Kinetic Resolution via HydroborationAllenylboronate(dIpc)2BH90% ee, >20:1 dr75%

This table is illustrative and based on data for analogous compound classes. nih.govresearchgate.netacs.org

Integration of Machine Learning and AI in Synthetic Design and Prediction

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how synthetic routes are designed and optimized.

Computer-Aided Synthesis Planning (CASP): Machine learning algorithms can be trained on vast reaction databases to propose novel and efficient retrosynthetic pathways for this compound and its derivatives. nih.gov These tools can suggest disconnections and starting materials that a human chemist might overlook.

Reaction Outcome Prediction: AI models are being developed to predict the products, yields, and even stereoselectivity of a given reaction with high accuracy. ugal.ro This predictive power can significantly reduce the number of failed experiments, saving time and resources. For example, AI can help select the optimal catalyst, solvent, and temperature for a desired transformation.

Accelerated Discovery: By automating aspects of the design-make-test-analyze cycle, AI can accelerate the discovery of new derivatives with desired properties. nih.gov Machine learning can build models that correlate structural features with specific activities, guiding the synthesis of the most promising candidates first. The development of end-to-end differentiable systems for chemical reaction modeling represents a major leap in this field. ugal.ro

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